Glyceryl 1-acetate distearate
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Overview
Description
Glyceryl 1-acetate distearate, also known as 3-acetoxy-1,2-propanediyl dioctadecanoate, is a chemical compound with the molecular formula C41H78O6. It is an ester derived from glycerol, acetic acid, and stearic acid. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glyceryl 1-acetate distearate can be synthesized through the esterification of glycerol with stearic acid and acetic acid. The reaction typically involves the use of a catalyst, such as sodium stearate, and is carried out under vacuum pressure at temperatures ranging from 220 to 260°C . The reaction is performed in a transesterification reactor, and the resulting product is quenched to obtain the final compound.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of hydrogenated oils and glycerol as raw materials. The process includes the transesterification reaction mentioned above, followed by quenching and purification steps to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Glyceryl 1-acetate distearate undergoes various chemical reactions, including:
Esterification: The formation of esters from acids and alcohols.
Hydrolysis: The breakdown of esters into acids and alcohols in the presence of water.
Oxidation: The addition of oxygen or removal of hydrogen from the compound.
Common Reagents and Conditions
Esterification: Catalysts such as sodium stearate, high temperatures (220-260°C), and vacuum pressure.
Hydrolysis: Acidic or basic conditions with the presence of water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Esterification: this compound.
Hydrolysis: Glycerol, stearic acid, and acetic acid.
Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.
Scientific Research Applications
Glyceryl 1-acetate distearate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential anti-inflammatory properties and its role in biological systems.
Mechanism of Action
The mechanism of action of glyceryl 1-acetate distearate involves its interaction with biological membranes and enzymes. It is believed to exert its effects by modulating the activity of specific enzymes and receptors involved in inflammatory pathways . The compound’s molecular targets include pro-inflammatory cytokines and chemokines, which play a crucial role in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Glyceryl monostearate: An ester of glycerol and stearic acid, commonly used as an emulsifier in food and pharmaceuticals.
Glyceryl distearate: Similar to glyceryl 1-acetate distearate but lacks the acetate group, used in personal care products.
Triacetin: An ester of glycerol and acetic acid, used as a plasticizer and solvent.
Uniqueness
This compound is unique due to its specific combination of glycerol, acetic acid, and stearic acid, which imparts distinct chemical and physical properties. Its ability to act as an emulsifier and stabilizer in various formulations makes it valuable in both scientific research and industrial applications .
Properties
CAS No. |
13382-52-0 |
---|---|
Molecular Formula |
C41H78O6 |
Molecular Weight |
667.1 g/mol |
IUPAC Name |
(3-acetyloxy-2-octadecanoyloxypropyl) octadecanoate |
InChI |
InChI=1S/C41H78O6/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40(43)46-37-39(36-45-38(3)42)47-41(44)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h39H,4-37H2,1-3H3 |
InChI Key |
KAEJGTHBJCWMSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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